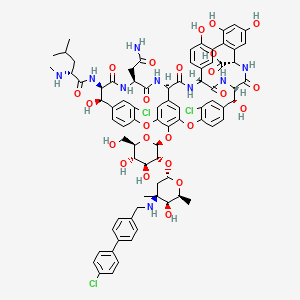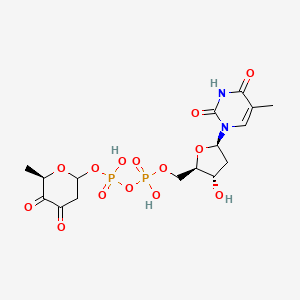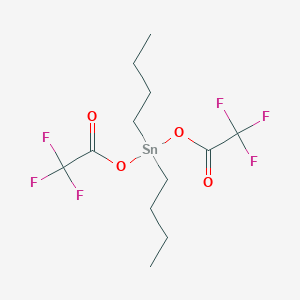
alpha-Bromomethylene phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromophosphonate analogue of lysophosphatidic acid (BrP-LPA) is a synthetic compound that mimics the structure and function of lysophosphatidic acid. Lysophosphatidic acid is a small glycerophospholipid that acts as a potent extracellular signaling molecule through at least six G protein-coupled receptors. BrP-LPA has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit cell proliferation and viability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromophosphonate analogue of lysophosphatidic acid involves the introduction of a bromine atom into the phosphonate group of lysophosphatidic acid. This can be achieved through a series of chemical reactions, including bromination and phosphorylation. The reaction conditions typically involve the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of bromophosphonate analogue of lysophosphatidic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Bromophosphonate analogue of lysophosphatidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonate group.
Reduction: Reduction reactions can convert the bromophosphonate group to other functional groups.
Substitution: The bromine atom in the bromophosphonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates .
Scientific Research Applications
Bromophosphonate analogue of lysophosphatidic acid has several scientific research applications, including:
Cancer Research: It has been shown to reduce cell proliferation and viability in melanoma cells, making it a potential therapeutic agent for cancer treatment.
Neuroscience: The compound is used to study the role of lysophosphatidic acid receptors in various neurological processes.
Immunology: It is used to investigate the effects of lysophosphatidic acid signaling on immune cell function and inflammation.
Mechanism of Action
Bromophosphonate analogue of lysophosphatidic acid exerts its effects by acting as an antagonist of lysophosphatidic acid receptors. It inhibits the binding of lysophosphatidic acid to its receptors, thereby blocking the downstream signaling pathways that promote cell proliferation, migration, and survival. The compound also inhibits autotaxin, an enzyme that produces lysophosphatidic acid, further reducing lysophosphatidic acid signaling .
Comparison with Similar Compounds
Similar Compounds
Lysophosphatidic Acid: The natural ligand for lysophosphatidic acid receptors, involved in various physiological processes.
Phosphonate Analogues: Other synthetic analogues of lysophosphatidic acid with different substituents on the phosphonate group.
Uniqueness
Bromophosphonate analogue of lysophosphatidic acid is unique due to its dual activity as both an autotaxin inhibitor and a pan-lysophosphatidic acid receptor antagonist. This dual activity enhances its therapeutic potential by simultaneously reducing lysophosphatidic acid production and blocking its signaling pathways .
Properties
Molecular Formula |
C20H40BrO6P |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
[(3S)-1-bromo-4-hexadecanoyloxy-3-hydroxybutyl]phosphonic acid |
InChI |
InChI=1S/C20H40BrO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)27-17-18(22)16-19(21)28(24,25)26/h18-19,22H,2-17H2,1H3,(H2,24,25,26)/t18-,19?/m0/s1 |
InChI Key |
HLVKVWDSLLFMSX-OYKVQYDMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CC(P(=O)(O)O)Br)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CC(P(=O)(O)O)Br)O |
Synonyms |
omophosphonate-lysophosphatidic acid Brp-LPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



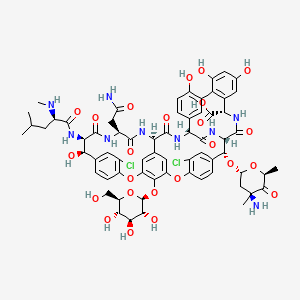

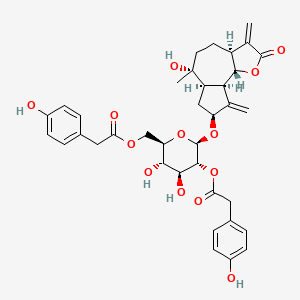
![N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide](/img/structure/B1255288.png)
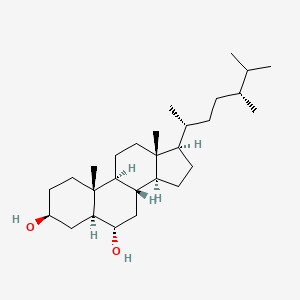

![2-[[20,26-Bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-18,21,24,27-tetraoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,14,31,34-decaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1255294.png)
